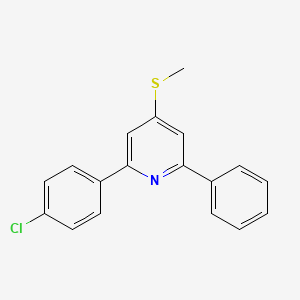
2-(4-Chlorophenyl)-4-methylthio-6-phenylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)-4-methylthio-6-phenylpyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It is characterized by the presence of a pyridine ring substituted with a 4-chlorophenyl group, a 4-methylthio group, and a 6-phenyl group
Métodos De Preparación
The synthesis of 2-(4-Chlorophenyl)-4-methylthio-6-phenylpyridine can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzaldehyde with 4-methylthiobenzaldehyde in the presence of a base to form a chalcone intermediate. This intermediate is then cyclized with ammonium acetate in acetic acid to yield the desired pyridine derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
Análisis De Reacciones Químicas
2-(4-Chlorophenyl)-4-methylthio-6-phenylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the pyridine ring or the methylthio group.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, particularly at the positions ortho and para to the substituents. Common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(4-Chlorophenyl)-4-methylthio-6-phenylpyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It can interact with various biological targets, making it a candidate for drug development.
Medicine: Research has explored its potential as a therapeutic agent for treating diseases such as cancer and infectious diseases. Its ability to modulate specific molecular pathways is of particular interest.
Mecanismo De Acción
The mechanism of action of 2-(4-Chlorophenyl)-4-methylthio-6-phenylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets depend on the specific biological context and the nature of the interactions .
Comparación Con Compuestos Similares
2-(4-Chlorophenyl)-4-methylthio-6-phenylpyridine can be compared with other similar compounds, such as:
2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid: This compound also contains a 4-chlorophenyl group but differs in its core structure and substituents, leading to different biological activities and applications.
4-(4-Chlorophenyl)-2-methylthio-6-phenylpyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring, this compound may exhibit different chemical reactivity and biological properties.
Propiedades
Número CAS |
116610-62-9 |
|---|---|
Fórmula molecular |
C18H14ClNS |
Peso molecular |
311.8 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-4-methylsulfanyl-6-phenylpyridine |
InChI |
InChI=1S/C18H14ClNS/c1-21-16-11-17(13-5-3-2-4-6-13)20-18(12-16)14-7-9-15(19)10-8-14/h2-12H,1H3 |
Clave InChI |
XBYKXPLUNZAVHL-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC(=NC(=C1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{(E)-[(Thiophen-2-yl)methylidene]amino}benzene-1-sulfonic acid](/img/structure/B14304663.png)

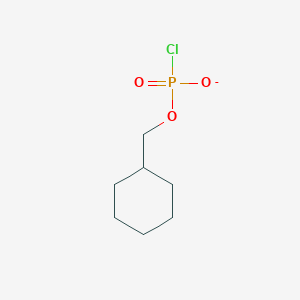
![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-hydroxycyclopent-2-en-1-one](/img/structure/B14304669.png)
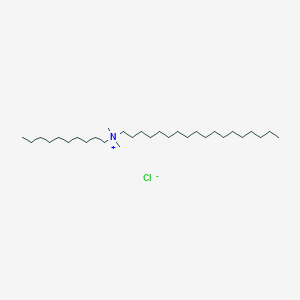
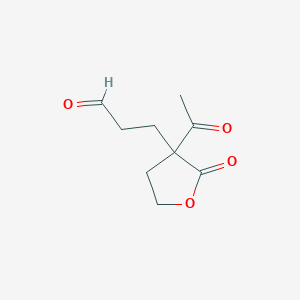
![2-Methylbenzo[b]indeno[1,2-e]pyran](/img/structure/B14304696.png)
![N-[2,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide](/img/structure/B14304698.png)
![Benzene, [(cyclohexylidenefluoromethyl)sulfonyl]-](/img/structure/B14304702.png)


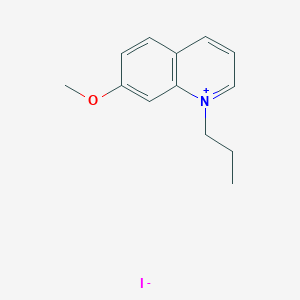

![2,2,6,6-Tetramethyl-1-[(2,4,6-trimethylbenzoyl)oxy]piperidine](/img/structure/B14304727.png)
